molecular formula C13H23NO3 B2379457 Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 2413846-94-1

Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No. B2379457
CAS RN: 2413846-94-1
M. Wt: 241.331
InChI Key: KHZPZBYANJOXJX-IVZWLZJFSA-N
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Description

The compound “Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate” is a complex organic molecule. It is related to other compounds such as “rac-tert-butyl (1R,5S,6S)-6-amino-2-azabicyclo [3.2.0]heptane-2-carboxylate” and "(1R,5S)-tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate" .


Molecular Structure Analysis

The InChI code for a related compound, “rac-tert-butyl (1R,5S,6S)-6-amino-2-azabicyclo [3.2.0]heptane-2-carboxylate”, is "1S/C11H20N2O2/c1-11 (2,3)15-10 (14)13-5-4-7-8 (12)6-9 (7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1" . This provides some insight into the molecular structure of the compound you’re interested in.


Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “rac-tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate”, include a molecular weight of 226.32 and a storage temperature recommendation of room temperature .

Scientific Research Applications

Synthesis and Molecular Structure

  • Efficient Synthesis Routes : An efficient scalable synthesis route for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, closely related to the compound , was developed, highlighting significant improvements and scalable production (Maton et al., 2010).
  • Piperidine Derivative Synthesis : Research on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring demonstrates the versatility of related compounds in forming structurally diverse molecules (Moskalenko & Boev, 2014).
  • Glutamic Acid Analogue Synthesis : The synthesis of a glutamic acid analogue from L-serine using a similar compound further exemplifies its utility in creating amino acid derivatives (Hart & Rapoport, 1999).

Chemical Transformations and Reactions

  • Potentiometric Studies : The interaction of similar compounds with Cu2+ was studied, demonstrating their potential in understanding complex chemical interactions (Cardiano et al., 2017).
  • Chemiluminescent Properties : Research on the synthesis of 5-alkyl-1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes, which includes similar structural features, investigated their thermal stability and chemiluminescent properties (Matsumoto et al., 1997).

Application in Drug Design

  • Peptidomimetic Synthesis : The compound was used in the synthesis of a constrained peptidomimetic, demonstrating its role in peptide-based drug discovery (Mandal et al., 2005).

Safety and Hazards

The safety information for a related compound, “rac-tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate”, includes hazard statements H302, H315, H318, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Unfortunately, I could not find specific information on the future directions of research or applications for this compound .

properties

IUPAC Name

tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-8-9(14)13(4,5)10(8)15/h8-10,15H,6-7H2,1-5H3/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZPZBYANJOXJX-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1O)CCN2C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]([C@H]1O)CCN2C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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